molecular formula C13H22N2O3 B6103414 N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide

N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide

Cat. No. B6103414
M. Wt: 254.33 g/mol
InChI Key: TZNHHPUSOZJZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide, also known as MOCHA, is a chemical compound that has been extensively studied for its potential use in scientific research. MOCHA is a synthetic compound that belongs to the class of amides. It has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience. This compound has been used as a tool in the study of protein-ligand interactions, as well as in the development of new drugs for the treatment of various diseases. It has also been used in the study of the central nervous system, as it has been found to have an effect on the release of neurotransmitters.

Mechanism of Action

N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide is known to interact with a variety of proteins, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to interact with certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, which may make it useful in the treatment of inflammatory diseases. This compound has also been found to have an effect on the release of neurotransmitters, which may make it useful in the study of the central nervous system.

Advantages and Limitations for Lab Experiments

N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide has several advantages as a tool for scientific research. It is a synthetic compound that can be easily prepared in the laboratory. It has also been found to have a wide range of applications in various fields of research. However, this compound also has some limitations. It is a synthetic compound that may not accurately mimic the behavior of natural compounds. It may also have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide. One area of research is the development of new drugs based on this compound. This compound has been found to have an inhibitory effect on COX-2, which is involved in the production of inflammatory mediators. This makes it a potential target for the development of new drugs for the treatment of inflammatory diseases. Another area of research is the study of the central nervous system. This compound has been found to have an effect on the release of neurotransmitters, which may make it useful in the study of the mechanisms underlying various neurological disorders.

Synthesis Methods

N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide is a synthetic compound that can be prepared through a series of chemical reactions. The synthesis method involves the reaction of cyclohexanecarboxylic acid with N-(2-aminoethyl)morpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound, which can be purified through various methods, including column chromatography and recrystallization.

properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(15-6-8-18-9-7-15)10-14-13(17)11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNHHPUSOZJZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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